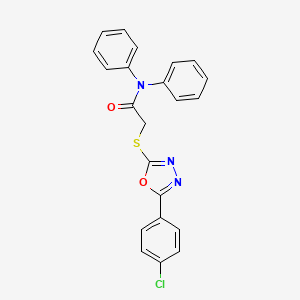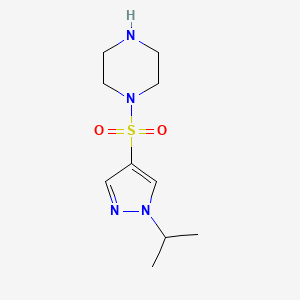![molecular formula C9H7F2NO3 B11781039 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzoxazole ring. Benzoxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
-
Introduction of the Difluoromethoxy Group: : The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as difluoromethyl phenyl sulfone, in the presence of a base like potassium carbonate (K2CO3).
-
Introduction of the Methoxy Group: : The methoxy group can be introduced through a methylation reaction using a methylating agent like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Difluoromethyl phenyl sulfone in the presence of potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups can enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Difluoromethoxy)-4-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of a methoxy group.
2-(Difluoromethoxy)-4-chlorobenzo[d]oxazole: Similar structure but with a chloro group instead of a methoxy group.
2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole is unique due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and ability to interact with various molecular targets.
Eigenschaften
Molekularformel |
C9H7F2NO3 |
|---|---|
Molekulargewicht |
215.15 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-4-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO3/c1-13-5-3-2-4-6-7(5)12-9(14-6)15-8(10)11/h2-4,8H,1H3 |
InChI-Schlüssel |
VARGSFXECMSYRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N=C(O2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)


![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)



![5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11781017.png)
![6-(4-Bromophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781019.png)




